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Tetrakis(ethylmethylamido)titanium(IV) - 308103-54-0

Tetrakis(ethylmethylamido)titanium(IV)

Catalog Number: EVT-383124
CAS Number: 308103-54-0
Molecular Formula: C12H32N4Ti
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrakis(ethylmethylamido)titanium(IV), often abbreviated as TEMAT, is a metalorganic compound widely utilized as a precursor in various material deposition techniques, particularly in the semiconductor industry. It belongs to the class of titanium amides, characterized by the presence of titanium-nitrogen bonds. TEMAT plays a crucial role in scientific research, particularly in the fields of microelectronics, surface science, and materials science, due to its ability to decompose at relatively low temperatures and deposit high-quality thin films. [, , , , , , ]

Synthesis Analysis

The synthesis of Tetrakis(ethylmethylamido)titanium(IV) is typically achieved through the reaction of titanium tetrachloride (TiCl4) with lithium ethylmethylamide (LiNEtMe). This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, using anhydrous solvents like diethyl ether or hexane, to prevent hydrolysis of the reagents. []

Molecular Structure Analysis

Tetrakis(ethylmethylamido)titanium(IV) is highly reactive towards moisture and readily hydrolyzes in the presence of water. This hydrolysis reaction leads to the formation of titanium dioxide (TiO2), a highly valuable material with numerous technological applications. This reaction is particularly important in the context of atomic layer deposition (ALD), where it allows for the controlled deposition of TiO2 thin films. [, , , ]

TEMAT also undergoes thermal decomposition, even in the absence of oxygen or water, leading to the formation of titanium nitride (TiN) films. This process is often utilized in chemical vapor deposition (CVD) techniques. [, , , ]

Mechanism of Action
  • Desorption: The volatile byproducts desorb from the substrate surface, leaving behind a clean and freshly deposited layer of material. [, , , , , ]
Physical and Chemical Properties Analysis
  • Physical State: TEMAT exists as a liquid at room temperature. []
  • Volatility: It exhibits relatively high volatility, making it suitable for vapor deposition techniques. [, , , , ]

a) Microelectronics:

  • Diffusion Barriers: TEMAT is employed in the deposition of TiN thin films, which serve as effective diffusion barriers in microelectronic devices, preventing interdiffusion of materials, particularly copper, and ensuring device reliability. [, , , ]
  • Gate Electrodes: TiO2 thin films deposited using TEMAT are being investigated as potential gate dielectric materials in transistors due to their high dielectric constant and ability to form conformal layers on high-aspect-ratio structures. [, ]

b) Surface Science:

  • Surface Modification: TEMAT is utilized to modify the surface properties of materials. For example, it can be used to introduce nitrogen functionalities onto silicon surfaces. []
  • Model Catalyst Studies: The well-defined structure and reactivity of TEMAT make it a useful model compound for studying fundamental aspects of heterogeneous catalysis, particularly in reactions involving titanium-based catalysts. [, ]

c) Materials Science:

  • Protective Coatings: TEMAT is used to deposit TiO2 and TiN thin films that act as protective coatings on various substrates, enhancing their resistance to corrosion, wear, and oxidation. [, ]
  • Optical Coatings: TiO2 thin films prepared using TEMAT can function as optical coatings due to their high refractive index and good transparency in the visible region. [, ]

Tetrakis(dimethylamino)titanium(IV) (TDMAT)

Compound Description: Tetrakis(dimethylamino)titanium(IV) (TDMAT) is an organometallic compound widely used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the fabrication of titanium-containing thin films, such as titanium dioxide (TiO2) and titanium nitride (TiN) [2, 3, 15, 16, 23, 26-28]. Its thermal decomposition characteristics have been studied extensively to understand the mechanism of thin film formation [, , ]. TDMAT is also explored for its reactivity with other compounds, for example, in C-F activation reactions [].

Tetrakis(isopropoxo)titanium(IV) (TTIP)

Compound Description: Tetrakis(isopropoxo)titanium(IV) (TTIP) is a widely used precursor for the chemical vapor deposition of titanium dioxide (TiO2) thin films []. Its decomposition mechanism has been studied in detail, involving the formation of propene and either isopropanol or water as reaction products [].

Tetrakis(diethyldithiocarbamato)molybdenum(IV)

Compound Description: Tetrakis(diethyldithiocarbamato)molybdenum(IV) is a metal-organic precursor used in aerosol-assisted chemical vapor deposition for producing thin films of molybdenum disulfide (MoS2), a material known for its lubricating properties [].

Tetrakis(tert-butylthiolato)titanium(IV)

Compound Description: Tetrakis(tert-butylthiolato)titanium(IV) is a titanium complex investigated for its ability to introduce TiO2 into MoS2 films during aerosol-assisted chemical vapor deposition []. The addition of TiO2 aims to modify the film properties and enhance their performance [].

Relevance: This compound, although containing tin instead of titanium, is relevant due to its application as an ALD precursor. The comparison between Tetrakis(dimethylamido)tin(IV) and Tetrakis(dimethylamino)titanium(IV) in perovskite solar cell fabrication highlights the importance of precursor selection and its impact on the final device performance [].

Properties

CAS Number

308103-54-0

Product Name

Tetrakis(ethylmethylamido)titanium(IV)

IUPAC Name

ethyl(methyl)azanide;titanium(4+)

Molecular Formula

C12H32N4Ti

Molecular Weight

280.28 g/mol

InChI

InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4

InChI Key

LNKYFCABELSPAN-UHFFFAOYSA-N

SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4]

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4]

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